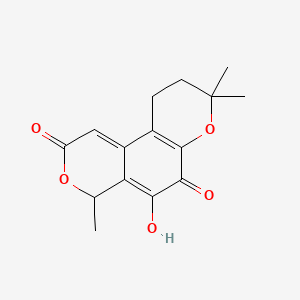
Fuscin
Übersicht
Beschreibung
Fuscin is an antibiotic with the molecular formula C15H16O5 . It is produced by the fungus Oidiodendron fuscum and other Oidiodendron species and the fungus Potebniamyces gallicola . This compound is known to be an ADP transporter inhibitor and a respiration and oxidative phosphorylation inhibitor .
Molecular Structure Analysis
This compound has a complex molecular structure. The ChemSpider database provides a detailed view of its structure . It’s important to note that the understanding of this compound’s molecular structure is crucial for further studies and applications.
Physical And Chemical Properties Analysis
This compound has a molar mass of 276.288 g·mol−1 and a melting point of 230 °C (446 °F; 503 K) . These properties, along with its molecular structure, contribute to its behavior and interactions in biological systems.
Wissenschaftliche Forschungsanwendungen
Fusion Energieentwicklung
Ergebnisse: Die Verwendung von Fuscin hat zu bedeutenden Fortschritten in der Fusionsforschung geführt, insbesondere in den Bereichen Plasmaheizung, Stromantrieb und Plasmaturbulenz .
Psychiatrische Forschung
Ergebnisse: Die Anwendung von this compound hat die Entdeckung potenzieller Biomarker und subtiler Anomalien ermöglicht, die gezielte Behandlungen und personalisierte medizinische Interventionen verbessern könnten .
Materialwissenschaften
Ergebnisse: Die Forschung hat this compound-basierte Materialien identifiziert, die vielversprechend sind, die Lebensdauer und Leistung von Fusionsreaktorbauteilen zu verbessern .
Umweltverträglichkeitsprüfung
Ergebnisse: Die Ergebnisse deuten darauf hin, dass Fusionskraft auf this compound-Basis die Treibhausgasemissionen deutlich reduzieren und eine nachhaltige Energiequelle liefern könnte .
Supraleitende Magnettechnologie
Ergebnisse: Ein jüngster Durchbruch demonstrierte eine magnetische Feldstärke von 20 Tesla unter Verwendung eines this compound-basierten Magneten, was einen großen Fortschritt in Richtung praktischer Fusionsenergie darstellt .
Plasmaphysik
Ergebnisse: Die Einbindung von this compound hat die prädiktiven Modelle für die Fusionsplasma-Leistung verbessert und zur Optimierung von Fusionsgeräten beigetragen .
Wirkmechanismus
- Specifically, it inhibits the translocation of the elongation factor G (EF-G) from the ribosome, disrupting protein elongation .
- This disruption impairs the elongation phase of translation, ultimately inhibiting bacterial growth .
- By blocking EF-G translocation, Fusidic acid disrupts the ribosomal machinery, leading to impaired protein production .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Fusidic acid is available in topical creams and eyedrops, but it also comes in systemic formulations (tablets and injections). It reaches the site of infection via topical application or systemic circulation. Metabolism details are not provided in the available information. Excretion pathways are not specified. Systemic formulations affect bioavailability, but specific details are lacking .
Result of Action
Action Environment
- The compound’s efficacy depends on proper application (topical or systemic) and adherence to treatment. Stability may vary based on formulation (creams, eyedrops, tablets, or injections). External factors (e.g., pH, temperature, humidity) may influence stability and efficacy .
Eigenschaften
IUPAC Name |
5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-11-9(6-10(16)19-7)8-4-5-15(2,3)20-14(8)13(18)12(11)17/h6-7,17H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJKAGRXDVEZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=O)C3=C(C2=CC(=O)O1)CCC(O3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874665 | |
| Record name | Fuscin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83-85-2 | |
| Record name | Fuscin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fuscin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUSCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J373729M0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of fuscin?
A1: this compound has a molecular formula of C15H16O5 and a molecular weight of 276.29 g/mol. [, , ]
Q2: Are there any spectroscopic data available for this compound?
A2: While a distinct absorption band is not characteristic of this compound, it exhibits diffuse absorption below 500 mμ. [] Further structural insights can be gleaned from studies employing techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, , , , ]
Q3: Where does this compound exert its inhibitory effect on the electron transport chain in animal mitochondria?
A3: Research suggests that this compound's site of action lies within the NAD respiratory chain, specifically between the non-heme iron component of the NADH-dehydrogenase and cytochrome b. [] This is supported by observations that this compound prevents the reduction of cytochrome b by glutamate and the succinate-linked reduction of mitochondrial NAD in rat liver mitochondria. [] Furthermore, in beef heart mitochondria, this compound demonstrates comparable inhibition of NADH-oxidase and NADH-menadione reductase. []
Q4: Does this compound's mode of action differ in yeast mitochondria compared to animal mitochondria?
A4: Yes, this compound exhibits distinct inhibitory patterns in yeast mitochondria compared to animal mitochondria. In Candida utilis mitochondria, it inhibits both succinate and pyruvate oxidations, partially hindering cytochrome b reduction by succinate and ubiquinone reoxidation by pyruvate. []
Q5: What is the evidence suggesting different sites of action for this compound and rotenone in yeast mitochondria?
A5: Several lines of evidence point to distinct targets for this compound and rotenone in yeast mitochondria. Firstly, this compound inhibits respiration to a similar extent regardless of whether succinate or pyruvate is the substrate, in contrast to rotenone. [] Secondly, Candida utilis mitochondria that are either naturally insensitive to rotenone or have lost their sensitivity due to iron limitation remain susceptible to this compound's inhibitory effects. []
Q6: What is fuscinarin, and how does its activity compare to this compound?
A6: Fuscinarin is a compound structurally related to this compound, isolated alongside 10-methoxydihydrothis compound and this compound from the soil fungus Oidiodendron griseum. All three compounds displayed competitive binding to the human CCR5 receptor, a key target in HIV-1 entry, in a scintillation proximity assay using macrophage inflammatory protein (MIP)-1 alpha. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-Bromo-2-(tert-butyl)phenoxy]azetidine](/img/structure/B1441635.png)
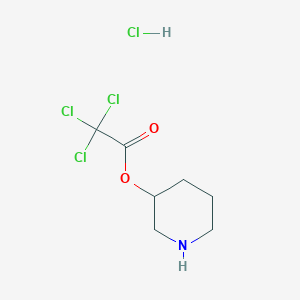

![4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441639.png)
![2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1441640.png)

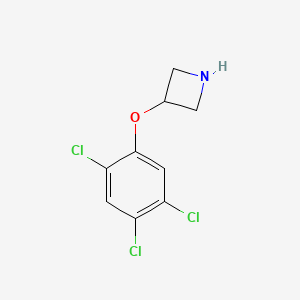
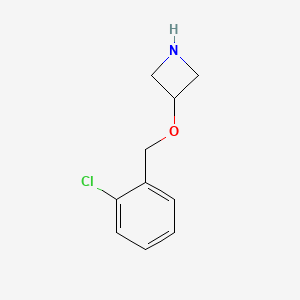
![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)
![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)
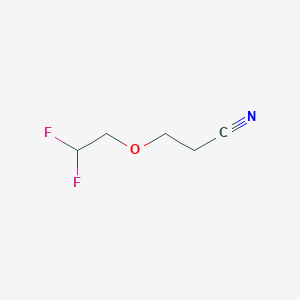
![1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1441654.png)

![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)